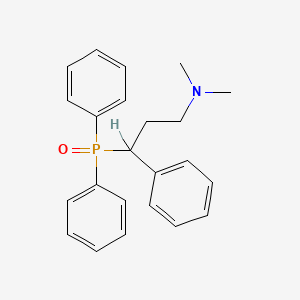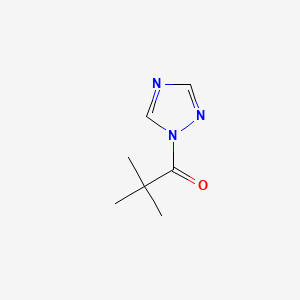
1-Pivaloyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pivaloyl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its versatile chemical properties and significant biological activities. The compound features a pivaloyl group attached to the triazole ring, enhancing its stability and reactivity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pivaloyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the pivaloyl chloride acting as an acylating agent.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Pivaloyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different triazole derivatives.
Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles.
Scientific Research Applications
1-Pivaloyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research focuses on its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-pivaloyl-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different chemical properties and biological activities.
1,2,4-Triazole: The parent compound of 1-pivaloyl-1,2,4-triazole, known for its broad range of applications.
Fluconazole: A triazole derivative used as an antifungal agent.
Uniqueness: this compound stands out due to its enhanced stability and reactivity, attributed to the presence of the pivaloyl group. This modification allows for unique applications in medicinal chemistry and materials science, distinguishing it from other triazole derivatives.
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
CAS No. |
60718-52-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,2-dimethyl-1-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)6(11)10-5-8-4-9-10/h4-5H,1-3H3 |
InChI Key |
UJTIGDOKKYGPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
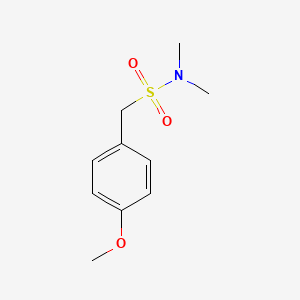
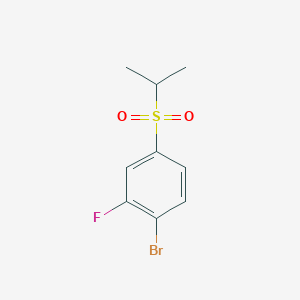
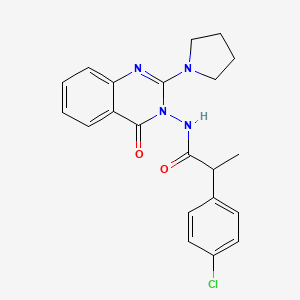
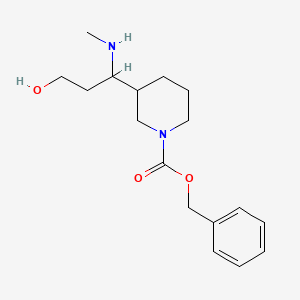
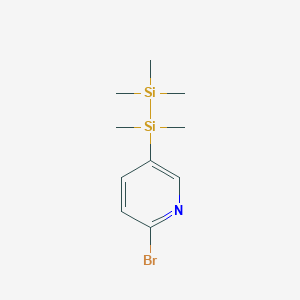
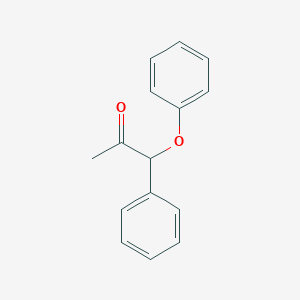
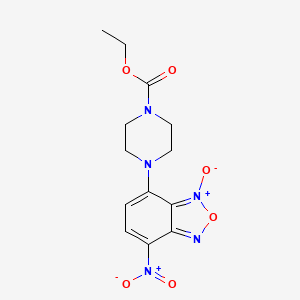
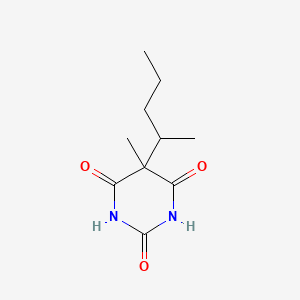
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)
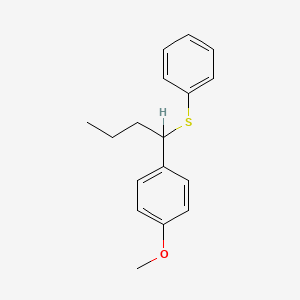
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
